Cas no 2228900-13-6 (tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate)

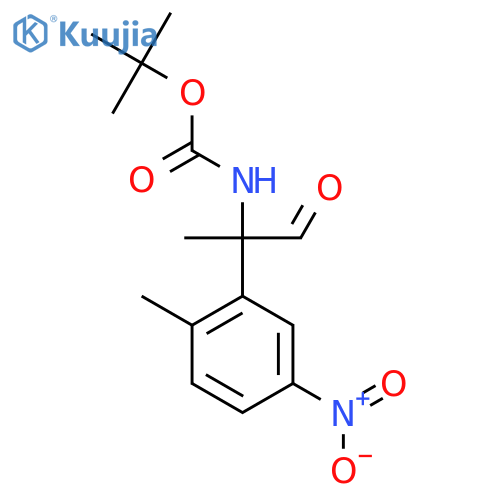

2228900-13-6 structure

商品名:tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate

tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate

- EN300-1887678

- 2228900-13-6

- tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate

-

- インチ: 1S/C15H20N2O5/c1-10-6-7-11(17(20)21)8-12(10)15(5,9-18)16-13(19)22-14(2,3)4/h6-9H,1-5H3,(H,16,19)

- InChIKey: MJYGFXJVPCCYBA-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C=O)(C)C1C=C(C=CC=1C)[N+](=O)[O-])=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 308.13722174g/mol

- どういたいしつりょう: 308.13722174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 101Ų

tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1887678-0.05g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-2.5g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-5g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-10.0g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1887678-0.5g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-5.0g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1887678-1.0g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1887678-1g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 1g |

$1299.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-10g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 10g |

$5590.0 | 2023-09-18 | ||

| Enamine | EN300-1887678-0.1g |

tert-butyl N-[2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-yl]carbamate |

2228900-13-6 | 0.1g |

$1144.0 | 2023-09-18 |

tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2228900-13-6 (tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量